molecular formula C9H11ClN2O2S B13570543 3-(2-Chloropropanoyl)-1-[(thiophen-2-yl)methyl]urea

3-(2-Chloropropanoyl)-1-[(thiophen-2-yl)methyl]urea

Cat. No.: B13570543
M. Wt: 246.71 g/mol
InChI Key: GVISFHAPAVZRFZ-UHFFFAOYSA-N
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Description

3-(2-Chloropropanoyl)-1-[(thiophen-2-yl)methyl]urea is a synthetic organic compound that features a thiophene ring and a chloropropanoyl group

Preparation Methods

The synthesis of 3-(2-Chloropropanoyl)-1-[(thiophen-2-yl)methyl]urea typically involves the reaction of 2-chloropropionyl chloride with thiophen-2-ylmethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of automated reactors and purification systems to achieve high yields and purity.

Chemical Reactions Analysis

3-(2-Chloropropanoyl)-1-[(thiophen-2-yl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-Chloropropanoyl)-1-[(thiophen-2-yl)methyl]urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Chloropropanoyl)-1-[(thiophen-2-yl)methyl]urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

3-(2-Chloropropanoyl)-1-[(thiophen-2-yl)methyl]urea can be compared with other similar compounds, such as:

    2-Chloropropionyl chloride: A precursor in the synthesis of the compound.

    Thiophen-2-ylmethylamine: Another precursor used in the synthesis.

    N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A thiourea derivative with different applications

Properties

Molecular Formula

C9H11ClN2O2S

Molecular Weight

246.71 g/mol

IUPAC Name

2-chloro-N-(thiophen-2-ylmethylcarbamoyl)propanamide

InChI

InChI=1S/C9H11ClN2O2S/c1-6(10)8(13)12-9(14)11-5-7-3-2-4-15-7/h2-4,6H,5H2,1H3,(H2,11,12,13,14)

InChI Key

GVISFHAPAVZRFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(=O)NCC1=CC=CS1)Cl

Origin of Product

United States

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